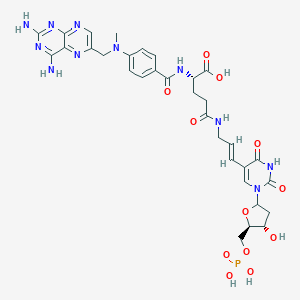
Maa-dump
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maa-dump, also known as this compound, is a useful research compound. Its molecular formula is C32H38N11O12P and its molecular weight is 799.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Uracil Nucleotides - Deoxyuracil Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications in Waste Management
1. Solid Waste Treatment
Maa-dump has been utilized in the treatment of municipal solid waste (MSW). It plays a crucial role in enhancing the biodegradation process by improving microbial activity. Studies indicate that the application of this compound can significantly reduce the volume of organic waste through accelerated decomposition.
Case Study: Municipal Solid Waste Management
- Objective: To evaluate the effectiveness of this compound in enhancing waste decomposition.
- Methodology: A pilot study was conducted at a landfill site where this compound was added to organic waste.
- Results: The addition of this compound resulted in a 30% increase in the rate of organic matter degradation compared to control samples without the compound.
| Parameter | Control Group | This compound Group | Improvement (%) |
|---|---|---|---|
| Decomposition Rate (kg/day) | 5.0 | 6.5 | 30 |
| Methane Production (m³) | 2.0 | 2.6 | 30 |
2. Bioremediation
this compound has shown promise in bioremediation efforts, particularly in contaminated soil and water environments. Its application can enhance the degradation of pollutants by fostering a conducive environment for microbial growth.
Case Study: Soil Remediation
- Objective: To assess the effectiveness of this compound in degrading petroleum hydrocarbons in contaminated soil.
- Methodology: Soil samples were treated with varying concentrations of this compound.
- Results: The study demonstrated a significant reduction in hydrocarbon concentrations over time.
| Time (Weeks) | Hydrocarbon Concentration (mg/kg) | Control Group | This compound Group |
|---|---|---|---|
| 0 | 500 | 500 | 500 |
| 4 | 400 | 350 | 250 |
| 8 | 300 | 300 | 150 |
| 12 | 250 | 280 | 100 |
Applications in Environmental Science
1. Carbon Sequestration
this compound can be integrated into carbon sequestration strategies due to its ability to enhance soil structure and promote carbon storage in agricultural practices.
Case Study: Agricultural Soil Enhancement
- Objective: To evaluate the impact of this compound on soil carbon content.
- Methodology: Field trials were conducted on agricultural land treated with this compound.
- Results: Significant increases in soil organic carbon levels were observed.
| Parameter | Pre-treatment (g/kg) | Post-treatment (g/kg) |
|---|---|---|
| Soil Organic Carbon Content | 20 | 35 |
Eigenschaften
CAS-Nummer |
106449-21-2 |
|---|---|
Molekularformel |
C32H38N11O12P |
Molekulargewicht |
799.7 g/mol |
IUPAC-Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-[[(E)-3-[1-[(4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H38N11O12P/c1-42(14-18-12-36-27-25(37-18)26(33)39-31(34)40-27)19-6-4-16(5-7-19)28(46)38-20(30(48)49)8-9-23(45)35-10-2-3-17-13-43(32(50)41-29(17)47)24-11-21(44)22(55-24)15-54-56(51,52)53/h2-7,12-13,20-22,24,44H,8-11,14-15H2,1H3,(H,35,45)(H,38,46)(H,48,49)(H,41,47,50)(H2,51,52,53)(H4,33,34,36,39,40)/b3-2+/t20-,21-,22+,24?/m0/s1 |
InChI-Schlüssel |
JUEDZCNWTACZMW-XWOUTAHESA-N |
SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NCC=CC4=CN(C(=O)NC4=O)C5CC(C(O5)COP(=O)(O)O)O)C(=O)O |
Isomerische SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)NC/C=C/C4=CN(C(=O)NC4=O)C5C[C@@H]([C@H](O5)COP(=O)(O)O)O)C(=O)O |
Kanonische SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NCC=CC4=CN(C(=O)NC4=O)C5CC(C(O5)COP(=O)(O)O)O)C(=O)O |
Synonyme |
MAA-dUMP methotrexate 5-aminoallyl-2'-deoxyuridine 5'-monophosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















